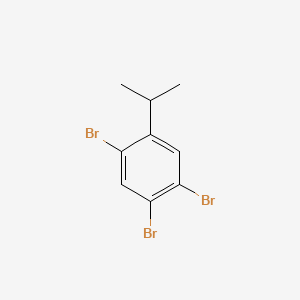
2,4,5-Tribromocumene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Tribromocumene, also known as 1,2,4-tribromo-5-(1-methylethyl)benzene, is an organic compound with the molecular formula C9H9Br3. This compound is a derivative of cumene, where three hydrogen atoms on the benzene ring are replaced by bromine atoms at the 2, 4, and 5 positions. It is a brominated aromatic hydrocarbon that finds applications in various fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-tribromocumene typically involves the bromination of cumene. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is exothermic and requires careful control of temperature and bromine addition to avoid over-bromination.
Industrial Production Methods: In an industrial setting, the bromination of cumene is performed in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The process involves the gradual addition of bromine to cumene under controlled conditions, followed by purification steps to isolate the desired tribrominated product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,5-Tribromocumene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated phenols or quinones.
Reduction Reactions: Reduction of this compound can lead to the formation of less brominated derivatives or the removal of bromine atoms.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products:
Substitution: Formation of various substituted cumenes depending on the nucleophile used.
Oxidation: Production of brominated phenols or quinones.
Reduction: Formation of less brominated cumenes or dehalogenated products.
Applications De Recherche Scientifique
2,4,5-Tribromocumene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other brominated compounds.
Mécanisme D'action
The mechanism by which 2,4,5-tribromocumene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms on the benzene ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pathways involved may include modulation of enzyme activity, disruption of cellular processes, and interaction with DNA or proteins.
Comparaison Avec Des Composés Similaires
2,4,6-Tribromocumene: Another brominated derivative of cumene with bromine atoms at the 2, 4, and 6 positions.
2,4,5-Trichlorocumene: A chlorinated analog with chlorine atoms instead of bromine.
2,4,5-Tribromotoluene: A similar compound with a methyl group instead of an isopropyl group.
Uniqueness: 2,4,5-Tribromocumene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and applications differ from other brominated or chlorinated cumenes, making it valuable in specific research and industrial contexts.
Propriétés
Numéro CAS |
58683-70-8 |
|---|---|
Formule moléculaire |
C9H9Br3 |
Poids moléculaire |
356.88 g/mol |
Nom IUPAC |
1,2,4-tribromo-5-propan-2-ylbenzene |
InChI |
InChI=1S/C9H9Br3/c1-5(2)6-3-8(11)9(12)4-7(6)10/h3-5H,1-2H3 |
Clé InChI |
PVLAYJSXFLUWPB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C=C1Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


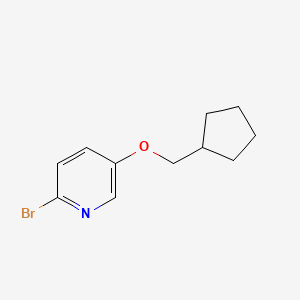

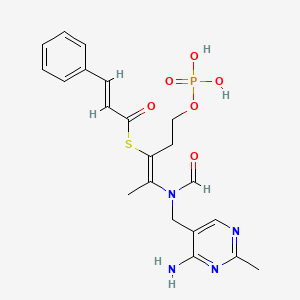

![Methyl 2-[2-(methylamino)acetamido]benzoate](/img/structure/B12088121.png)
![tert-Butyl 4-[2-[2-(4-hydroxyphenoxy)ethoxy]ethyl]piperazine-1-carboxylate](/img/structure/B12088133.png)

![2-[Cyclopropyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B12088139.png)
amine](/img/structure/B12088146.png)
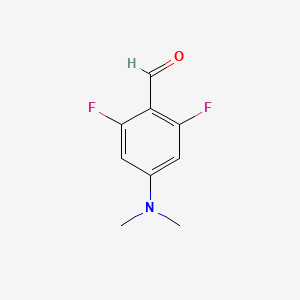
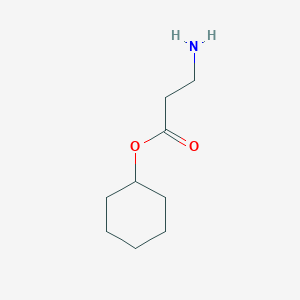
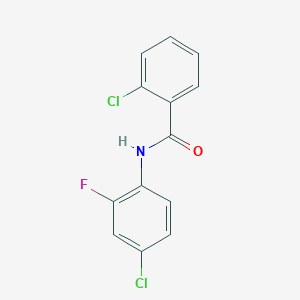
![1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B12088185.png)

